Cholesterol-3-D1

Vue d'ensemble

Description

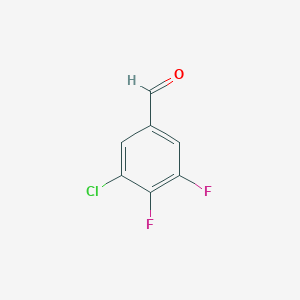

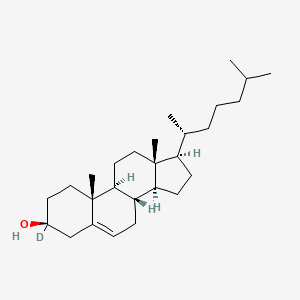

Cholesterol-3-D1 is a molecule with the formula C27H45DO . It is a non-standard isotope with 8 defined stereocentres .

Synthesis Analysis

Cholesterol levels in cells are regulated dynamically by de novo biosynthesis, exogenous uptake, storage, and exportation . Approximately 700–900 mg of cholesterol per day is produced through de novo synthesis in humans, while 300–500 mg is taken up from the diet .Molecular Structure Analysis

Cholesterol-3-D1 has an average mass of 387.660 Da and a monoisotopic mass of 387.361145 Da . The specific molecular structure of cholesterol determines cholesterol-induced lateral lipid organization .Chemical Reactions Analysis

Cholesterol homeostasis is among the most intensely regulated processes in biology . Insufficient or excessive cellular cholesterol results in pathological processes including atherosclerosis and metabolic syndrome .Physical And Chemical Properties Analysis

Cholesterol-3-D1 has a density of 1.0±0.1 g/cm3, a boiling point of 480.6±14.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.7 mmHg at 25°C . Its enthalpy of vaporization is 85.9±6.0 kJ/mol, and it has a flash point of 209.3±12.4 °C .Applications De Recherche Scientifique

Transfection Efficiency in Mammalian Cells

A novel cationic derivative of cholesterol, 3 beta [N-(N',N'-dimethylaminoethane)-carbamoyl] cholesterol (DC-Chol), shows promising results in enhancing DNA mediated transfection efficiency in various mammalian cells. It surpasses the efficiency of a commercial reagent, Lipofectin, and exhibits lower toxicity, making it a valuable tool in genetic research and therapy applications (Gao & Huang, 1991).

Role in Cancer Cell Growth and Potential for Therapeutics

Cholesterol plays a critical role in cancer cell growth due to its involvement in cell membrane composition and signaling pathways. Studies reveal enhanced cholesterol synthesis in cancer cells compared to normal cells. This finding highlights the therapeutic potential of statins, which inhibit cholesterol synthesis, in cancer treatment, although their effectiveness varies (Chimento et al., 2019).

Interaction with Steroidogenic Acute Regulatory Protein

Research on the interaction of fluorescently-labeled cholesterol analogues with human steroidogenic acute regulatory protein STARD1 provides insights into cholesterol orientation and binding in the STARD1 complex. This is crucial for understanding intracellular cholesterol transfer and has implications for steroidogenesis (Tugaeva et al., 2018).

Cholesterol Metabolism in Bacteria

A study on the anoxic metabolism of cholesterol in bacteria identified cholest-4-en-3-one-Δ1-dehydrogenase as a crucial enzyme. This enzyme, involved in steroid transformations, highlights the diverse roles of cholesterol in different organisms and has potential applications in biotechnology and pharmaceuticals (Chiang et al., 2007).

Genetic Factors in Cholesterol Response to Treatment

Genetic studies have revealed variations in response to cholesterol-lowering treatments like simvastatin. This underscores the importance of personalized medicine and the need for genetic considerations in treatment strategies for hypercholesterolemia (Ference et al., 2015).

Membrane Cholesterol and Cellular Functions

Research on cholesterol biosensors and their interaction with membrane phosphatidylserine shows cholesterol's essential role in maintaining plasma membrane structure and signaling. This has implications for understanding cellular processes and diseases related to membrane dynamics (Maekawa & Fairn, 2015).

Cholesterol Lowering and Cardiovascular Health

Historical perspectives and recent advances in low-density lipoprotein (LDL) cholesterol lowering highlight the significant progress in understanding and treating cardiovascular diseases. The discovery of LDL receptors and the development of statins have been pivotal in reducing atherosclerotic diseases risk (Pedersen, 2016).

Sterol Orientation in Liposomes

Studies on the orientation of cholesterol and its analogs in liposomes provide insights into how cholesterol affects membrane properties. This is critical for understanding cholesterol's role in cellular membranes and its impact on various physiological and pathological processes (Murari et al., 1986).

Cholesterol in Diabetes and Cardiovascular Diseases

Research shows that haptoglobin genotype influences reverse cholesterol transport in diabetes, impacting cardiovascular disease risk. This finding is crucial for understanding genetic factors in cholesterol metabolism and their role in diabetes-related cardiovascular complications (Asleh et al., 2006).

Safety And Hazards

Orientations Futures

Future therapeutic directions in cholesterol research include augmenting macrophage reverse cholesterol transport via three conceptual approaches: improved efflux of cellular cholesterol via targeting the macrophage; enhanced cholesterol efflux acceptor functionality of circulating HDL; and increased hepatic uptake and biliary/intestinal excretion .

Propriétés

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-3-deuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i21D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVYWMOMLDIMFJA-BQPALTLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@]1(CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cholesterol-3-D1 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1422660.png)

![6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine](/img/structure/B1422661.png)

![9-Oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B1422675.png)